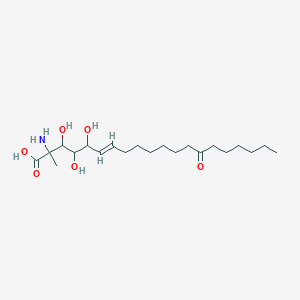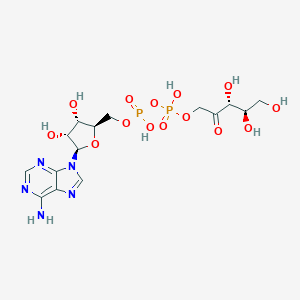
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is a naturally occurring compound with potential applications in scientific research. This compound is also known as 6E-2-Amino-3,4,5-Trihydroxy-2-Methyl-14-Oxo-Hexadec-6-Enoic Acid or ATOMEGA3. It is a derivative of the omega-3 fatty acid, eicosapentaenoic acid (EPA), which is found in fish oil.
Wirkmechanismus
The mechanism of action of 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- is not fully understood. However, it is thought to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- in lab experiments is that it is a naturally occurring compound and can be synthesized relatively easily. It also has a number of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are a number of future directions for research on 6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo-. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent for these conditions. Another area of research could be to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, research could be conducted to further elucidate its mechanism of action and to identify potential targets for drug development.
Synthesemethoden
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- can be synthesized through a multi-step process. The first step involves the conversion of EPA to an intermediate compound, 6-eicosynoic acid, using a palladium-catalyzed reaction. The intermediate is then converted to the final product using a series of chemical reactions, including hydrogenation, hydrolysis, and amidation.
Wissenschaftliche Forschungsanwendungen
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that it may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
145401-48-5 |
|---|---|
Produktname |
6-Eicosenoic acid, 2-amino-3,4,5-trihydroxy-2-methyl-14-oxo- |
Molekularformel |
C21H39NO6 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(E)-2-amino-3,4,5-trihydroxy-2-methyl-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO6/c1-3-4-5-10-13-16(23)14-11-8-6-7-9-12-15-17(24)18(25)19(26)21(2,22)20(27)28/h12,15,17-19,24-26H,3-11,13-14,22H2,1-2H3,(H,27,28)/b15-12+ |
InChI-Schlüssel |
KEACSJIKRANUJC-NTCAYCPXSA-N |
Isomerische SMILES |
CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(C)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O |
Kanonische SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(C)(C(=O)O)N)O)O)O |
Synonyme |
Sphingofungin F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)